6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid -

6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

Catalog Number: EVT-4043860
CAS Number:
Molecular Formula: C25H24ClNO5
Molecular Weight: 453.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, also known as 7-ACT, is a β-lactam antibiotic. []

Relevance: While structurally distinct from the target compound, its presence in a study focusing on synthesizing and evaluating novel β-lactam derivatives suggests a potential shared interest in their antibacterial properties. Both this compound and 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid could belong to a broader class of compounds being investigated for antibacterial activity. []

N-[4-carboxy-4-(3-mercapto-1H-pyrrol-1-yl)-1-oxobutyl]-l-cysteinyl-glycine cyclic sulfide (GSH-BDA)

Compound Description: This compound is a metabolite of furan, formed through the reaction of the furan metabolite cis-2-butene-1,4-dial (BDA) with glutathione (GSH). [, , ] It is considered a potential biomarker for short-term furan exposure. []

Relevance: Both this metabolite and 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid share a core pyrrole ring system. The presence of carboxylic acid functionalities in both structures further emphasizes their structural similarities. Additionally, the focus on furan metabolites as potential biomarkers suggests a potential overlap in research interest with the target compound, potentially in the context of toxicological or pharmacological studies. [, , ]

l-2-amino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (Lys-BDA)

Compound Description: This compound is a urinary metabolite of furan, formed from the further breakdown of BDA-protein adducts. [, ] It is also considered a potential biomarker for short-term furan exposure. []

Relevance: This compound shares the pyrrole ring with 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. The presence of a hexanoic acid moiety in both structures further strengthens their structural relationship. [, ] This reinforces the potential for shared research interests related to furan metabolites and their toxicological/pharmacological relevance.

l-2-(acetylamino)-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (AcLys-BDA)

Compound Description: This compound is a urinary metabolite of furan. It is derived from the breakdown of BDA-protein adducts and is a potential biomarker for short-term furan exposure. []

Relevance: Structurally, this furan metabolite is closely related to Lys-BDA and shares the pyrrole ring and hexanoic acid side chain with 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. [] The presence of these metabolites, alongside the target compound, suggests a common theme in studying pyrrole-containing compounds and their potential biological activities.

(R)-2-acetylamino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-1-hexanoic acid

Compound Description: This compound is a urinary metabolite of furan. [, ] It arises from the degradation of BDA-protein adducts, specifically involving lysine residues. []

Relevance: This metabolite, similar to other listed furan metabolites, shares a pyrrole ring and a hexanoic acid side chain with the target compound, 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. [, ] The repeated occurrence of these structural features emphasizes their significance in the context of potential biological activity and their relevance in pharmacological and toxicological investigations.

N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine

Compound Description: This compound is a urinary metabolite of furan. [, ] It is formed from the degradation of BDA-protein adducts, indicating in vivo furan biotransformation. [] It is also a downstream metabolite of a BDA-derived cysteine-lysine cross-link. []

Relevance: Similar to other furan metabolites, this compound shares a pyrrole ring system with 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. [, ] Although this metabolite has a different side chain compared to the target compound, the focus on its formation from protein adducts highlights the potential relevance of protein reactivity and modifications in the context of the target compound's biological activity.

N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine sulfoxide

Compound Description: This compound represents a further metabolized form of N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine, also found in the urine of furan-treated rats. []

Relevance: This metabolite retains the core pyrrole ring structure found in 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. [] The presence of both the parent compound and its sulfoxide derivative in furan metabolism studies emphasizes the potential for metabolic transformations of the target compound, particularly oxidation at susceptible sites.

Compound Description: These compounds are urinary metabolites of 2-methylfuran (2-MF). They are derived from the reaction of acetyl acrolein (AcA), a metabolite of 2-MF, with lysine residues and are considered potential biomarkers of 2-MF exposure. []

Relevance: These metabolites, although originating from 2-methylfuran metabolism, share a close structural resemblance to several furan metabolites and to 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. [] This similarity, particularly the pyrrole ring and hexanoic acid side chain, suggests potential commonalities in their metabolic pathways and potential biological effects.

S-[1-(1,3-dicarboxypropyl)-1H-pyrrol-3-yl]methylthiol and its sulfoxide

Compound Description: This compound and its corresponding sulfoxide are downstream metabolites of the furan metabolite GSH-BDA. []

Relevance: These metabolites, although lacking the hexanoic acid side chain, share the core pyrrole ring system present in 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. [] The focus on the metabolic pathway leading to these compounds suggests a potential for similar metabolic breakdown pathways for the target compound, especially given the shared structural features.

methyl 4-(3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Compound Description: This compound represents a novel class of stereoselective pyrrolidinone (PYD) positive allosteric modulators for GluN2C-containing NMDA receptors. []

Relevance: This compound shares the core pyrrolidinone (2,5-dihydro-1H-pyrrol-5-one) ring system with 6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid, indicating a close structural relationship. [] The presence of similar heterocyclic cores, despite different substituents, suggests a potential for shared or overlapping biological activities, particularly concerning interactions with neuronal receptors.

Properties

Product Name

6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

IUPAC Name

6-[2-(2-chlorophenyl)-4-hydroxy-5-oxo-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]hexanoic acid

Molecular Formula

C25H24ClNO5

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C25H24ClNO5/c26-19-12-7-6-11-18(19)23-22(20(28)15-14-17-9-3-1-4-10-17)24(31)25(32)27(23)16-8-2-5-13-21(29)30/h1,3-4,6-7,9-12,14-15,23,31H,2,5,8,13,16H2,(H,29,30)/b15-14+

InChI Key

RYYVGKVOCKEWSG-CCEZHUSRSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=CC=C3Cl)CCCCCC(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3Cl)CCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.